molecular formula C11H11N5S B15164100 N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine CAS No. 143355-22-0

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine

Cat. No.: B15164100
CAS No.: 143355-22-0
M. Wt: 245.31 g/mol
InChI Key: YIZWRPPLSSLNNX-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine is a purine derivative featuring a thiophen-2-yl ethylamine substituent at the 6-position of the purine core. The thiophene moiety introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological systems or materials science applications.

Properties

CAS No.

143355-22-0

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)-7H-purin-6-amine

InChI

InChI=1S/C11H11N5S/c1-2-8(17-5-1)3-4-12-10-9-11(14-6-13-9)16-7-15-10/h1-2,5-7H,3-4H2,(H2,12,13,14,15,16)

InChI Key

YIZWRPPLSSLNNX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine typically involves the following steps:

    Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.

    Coupling with Purine Base: The 2-thiopheneethylamine is then coupled with a purine derivative under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2.1. Amine Group Reactivity

The primary amine at position 6 of the purine is a key reactive site. Common transformations include:

  • Acylation : Reaction with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. This is supported by analogous purine derivatives, where amide formation enhances stability and alters biological activity.

  • Alkylation : Potential quaternization with alkyl halides, though steric hindrance from the purine ring may limit reactivity.

2.2. Thiophene Ring Reactivity

The thiophene ring at the ethyl terminus can undergo electrophilic substitution, though thiophene’s inherent aromaticity and electron-rich nature may require strong activating groups. Likely reactions:

  • Electrophilic substitution : Bromination or nitration at the para position relative to the sulfur atom (position 5 of the thiophene).

  • Coupling reactions : Cross-coupling (e.g., Suzuki-Miyaura) if substituted with a halide, as demonstrated in thiophene-containing compounds .

2.3. Purine Core Reactivity

Purines are prone to alkylation at the N⁹ position, though this position is already occupied by the thiophene-ethyl group in this compound. Alternative reactions include:

  • Nucleophilic substitution : If the purine’s amino group is deprotonated, it may act as a nucleophile.

  • Redox reactions : Purine cores can undergo oxidation/reduction under specific conditions, though this is less common in this structure.

4.1. CDK2 Inhibition

Purine derivatives with polar substituents (e.g., amines) are known to inhibit cyclin-dependent kinases (CDKs). For example, 2-aminopurine derivatives with polar groups at the C-6 position show potent CDK2 inhibition . This compound’s primary amine may similarly interact with the ATP-binding pocket of CDK2, suggesting potential anticancer activity.

Limitations and Challenges

  • Stability : Purine derivatives are generally stable, but thiophene’s aromaticity may reduce reactivity in substitution reactions.

  • Selectivity : The compound’s multifunctional nature (amine, thiophene, purine) could lead to competing reaction pathways.

Scientific Research Applications

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the purine base can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine with related purine derivatives:

Compound Name Substituent (R-group) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Key Features/Applications Reference
This compound Thiophen-2-yl ethyl ~273.3 (estimated) ~2.8 2 / 4 4 Potential kinase inhibition, electronics
N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine 4-Chlorophenyl ethyl 273.72 3.0 2 / 4 4 Higher lipophilicity; drug development
N-benzyl-2-chloro-7H-purin-6-amine Benzyl + 2-Cl on purine 259.69 2.9 2 / 4 3 Electrophilic reactivity; agrochemicals
N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine Indol-3-yl ethyl 253.28 ~2.5 3 / 4 4 AhR antagonism; immunomodulation
2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine 3-Methoxyphenyl + 2-Cl 275.69 2.7 2 / 5 3 Dual substituent effects; kinase studies
Key Observations:
  • Lipophilicity (XLogP3): The thiophene-containing compound is slightly less lipophilic than chlorophenyl analogs (e.g., 3.0 vs. ~2.8), likely due to sulfur's electronegativity and reduced hydrophobicity compared to chlorine .
  • Hydrogen Bonding: All compounds share 2–3 hydrogen bond donors, critical for target binding. The indole derivative (3 donors) may exhibit stronger interactions with polar residues in proteins .
Antibacterial and Kinase Inhibition
  • Thiophene Derivatives: Quinolone-thiophene hybrids () show antibacterial activity, suggesting the thiophene moiety enhances membrane penetration or target affinity. However, purine-thiophene derivatives may instead target kinases or nucleic acid enzymes due to the purine core’s role in signaling .
  • Chlorinated Purines: 2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine () and related compounds exhibit kinase inhibition, with chlorine increasing electrophilicity for covalent binding .
Immunomodulatory and AhR Antagonism
  • Indole Derivatives: N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine (GNF-351) acts as an aryl hydrocarbon receptor (AhR) antagonist, highlighting how indole substituents mimic endogenous ligands like tryptophan metabolites . The thiophene analog may lack this specificity due to differences in aromatic stacking.

Biological Activity

N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂N₄S
  • Molecular Weight : Approximately 236.31 g/mol

The compound features a thiophene ring attached to an ethyl group and a purine base, which is hypothesized to influence its interaction with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Binding : The compound may interact with adenosine receptors, particularly A3 adenosine receptors (A3AR), which are implicated in various physiological processes including inflammation and cancer progression .
  • Enzyme Modulation : It is suggested that the compound can inhibit specific kinases, potentially leading to anti-cancer effects by disrupting signaling pathways essential for tumor growth and survival.
  • Neurotransmitter Interaction : Similar compounds have shown effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

1. Anti-Cancer Properties

Research indicates that purine derivatives can exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that related compounds demonstrate significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

2. Anti-inflammatory Effects

The compound's interaction with A3AR may lead to anti-inflammatory responses, making it a candidate for conditions characterized by chronic inflammation .

3. Neuropathic Pain Relief

In vivo studies have investigated the potential of purine derivatives in alleviating neuropathic pain. These studies suggest that the compound could reverse pain development in models of chronic constriction injury (CCI) .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study ReferenceFocusKey Findings
Anti-cancer activityDemonstrated significant cytotoxicity against MDA-MB-231 and HepG2 cell lines.
Neuropathic painShowed efficacy in reversing pain in CCI models, indicating potential for pain management therapies.
Receptor interactionIdentified binding affinity to A3AR, suggesting roles in modulating inflammatory responses.

Future Directions

The ongoing research into this compound emphasizes the need for further exploration of its pharmacological profiles:

  • Structure-Activity Relationship (SAR) : Future studies should focus on modifying the chemical structure to enhance potency and selectivity for specific biological targets.
  • Clinical Trials : There is a pressing need for clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Combination Therapies : Investigating the effects of this compound in combination with existing treatments could provide insights into synergistic effects.

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